Ethyl 2-amino-2-(3-hydroxyphenyl)acetate
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Overview
Description
Ethyl 2-amino-2-(3-hydroxyphenyl)acetate is a chemical compound with the CAS Number: 536754-45-7 . It has a molecular weight of 195.22 and is typically stored at room temperature . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl amino (3-hydroxyphenyl)acetate . Its InChI Code is 1S/C10H13NO3/c1-2-14-10(13)9(11)7-4-3-5-8(12)6-7/h3-6,9,12H,2,11H2,1H3 . The InChI key is UROAXDAUPFMYOQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a melting point of 147-148°C . It is typically stored in an inert atmosphere, under -20°C .Scientific Research Applications
Chemoselective Acetylation for Antimalarial Drugs
Ethyl 2-amino-2-(3-hydroxyphenyl)acetate has been explored in the context of chemoselective acetylation, particularly for the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. This process, utilizing immobilized lipase as a catalyst, emphasizes the compound's role in facilitating selective reactions crucial for pharmaceutical synthesis, highlighting its potential in drug development and synthetic chemistry (Deepali B Magadum & G. Yadav, 2018).
Synthesis of Organotin(IV) Complexes
Research on this compound also extends to the development of triorganotin(IV) complexes, which are synthesized and characterized for potential applications in materials science and catalysis. These complexes are notable for their unique structural properties and potential utility in the creation of new materials with specialized functions (T. Baul et al., 2002).
Innovative Coupling Reagents in Peptide Synthesis
The compound's derivatives have shown effectiveness as coupling reagents in peptide synthesis, offering advancements in the purity and yield of synthesized compounds. This application is crucial for the development of peptides and proteins with therapeutic potential, underlining the compound's significance in biochemical research (A. El‐Faham et al., 2013).
Advances in Metallomesogenic Complex Synthesis
This compound plays a role in synthesizing copper(II) metallomesogenic complexes, contributing to the field of liquid crystal technology and materials science. Such developments point to its applicability in creating new materials for electronic displays and sensors (V. N. Kovganko & N. N. Kovganko, 2013).
Bioactive Secondary Metabolites Exploration
In marine biology research, derivatives of this compound have been identified in the chemical analysis of mollusks, showcasing its occurrence in natural products and potential for discovering bioactive compounds with pharmaceutical applications (K. Chakraborty & Minju Joy, 2019).
Memory and Learning Enhancement
Studies have explored derivatives of this compound for their effects on learning and memory in mice, indicating potential therapeutic applications in cognitive disorders and neurodegenerative diseases (Jiang Jing-ai, 2006).
Enzymatic Synthesis of Pharmaceutical Intermediates
The compound's derivatives have been used in the enzymatic synthesis of important pharmaceutical intermediates, such as (R)-Ethyl 2-hydroxy-4-phenylbutyrate, underscoring its utility in producing enantiomerically pure compounds for medicinal chemistry (A. Liese et al., 2002).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-amino-2-(3-hydroxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)9(11)7-4-3-5-8(12)6-7/h3-6,9,12H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROAXDAUPFMYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
536754-45-7 |
Source
|
Record name | ethyl 2-amino-2-(3-hydroxyphenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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